molecular formula C18H14ClN3O B12615473 5-(2-chlorophenyl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide

5-(2-chlorophenyl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide

Cat. No.: B12615473
M. Wt: 323.8 g/mol
InChI Key: GNGOBJWJUNPHEP-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group and a naphthalene carboxamide moiety

Preparation Methods

The synthesis of 5-(2-chlorophenyl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene carboxamide core. This can be achieved through the reaction of naphthalene-2-carboxylic acid with appropriate amines under specific conditions. The chlorophenyl group is then introduced via electrophilic substitution reactions. The final step involves the formation of the hydrazinylidenemethyl linkage, which can be accomplished through condensation reactions with hydrazine derivatives under controlled conditions.

Chemical Reactions Analysis

5-(2-chlorophenyl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles replace the chlorine atom.

    Condensation: The hydrazinylidenemethyl linkage can participate in condensation reactions, forming new compounds with different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(2-chlorophenyl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

When compared to similar compounds, 5-(2-chlorophenyl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide stands out due to its unique structural features and diverse applications. Similar compounds include:

  • 5-(2-chlorophenyl)-N-[(E)-hydrazinylidenemethyl]benzamide
  • 5-(2-chlorophenyl)-N-[(E)-hydrazinylidenemethyl]anthracene-2-carboxamide

These compounds share structural similarities but differ in their specific functional groups and applications

Properties

Molecular Formula

C18H14ClN3O

Molecular Weight

323.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide

InChI

InChI=1S/C18H14ClN3O/c19-17-7-2-1-5-16(17)15-6-3-4-12-10-13(8-9-14(12)15)18(23)21-11-22-20/h1-11H,20H2,(H,21,22,23)

InChI Key

GNGOBJWJUNPHEP-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=CC3=C2C=CC(=C3)C(=O)N/C=N/N)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC3=C2C=CC(=C3)C(=O)NC=NN)Cl

Origin of Product

United States

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